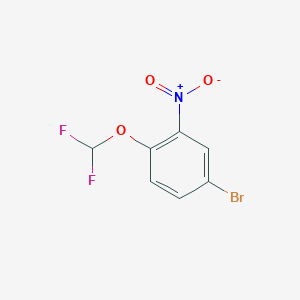![molecular formula C12H7F3N2O2 B1405584 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde CAS No. 1227954-93-9](/img/structure/B1405584.png)
2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde
Overview
Description
“2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde” is a chemical compound with the molecular formula C12H7F3N2O2 . It is also known by its English name, Benzaldehyde, 2-[[4-(trifluoromethyl)-2-pyrimidinyl]oxy]- .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H7F3N2O2 . Unfortunately, further details about the molecular structure are not available.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 268.19 . It has a predicted density of 1.399±0.06 g/cm3 and a predicted boiling point of 386.4±52.0 °C .Scientific Research Applications
Synthesis and Biological Evaluation of Pyrimidine Derivatives
Pyrimidine derivatives, synthesized using compounds like "2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde," are known for their broad spectrum of biological activities. These activities include antiviral, antimicrobial, anti-inflammatory, and anticancer effects. The development of these derivatives involves various synthetic pathways employing hybrid catalysts, showcasing their versatility in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Applications in Optoelectronic Materials
Research has also focused on the synthesis and application of pyrimidine derivatives for electronic devices, highlighting their importance in the creation of novel optoelectronic materials. These derivatives are utilized in luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties and potential as materials for organic light-emitting diodes (OLEDs) and solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Pyrimidine-Based Optical Sensors
The pyrimidine scaffold's ability to form coordination and hydrogen bonds makes it suitable for use as sensing probes. Various pyrimidine-based optical sensors have been developed, leveraging the unique sensing capabilities of pyrimidine derivatives for detecting specific chemical species or environmental changes (Jindal & Kaur, 2021).
Anti-Inflammatory and Anti-Alzheimer's Research
Pyrimidine derivatives have demonstrated significant anti-inflammatory effects, attributed to their inhibition of key inflammatory mediators. This research provides insights into the structure-activity relationships (SARs) of these compounds, guiding the development of new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021). Additionally, the exploration of pyrimidine derivatives as potential anti-Alzheimer's agents highlights the versatility of these compounds in addressing various neurological disorders, offering a promising avenue for the development of therapeutics in this area (Das et al., 2021).
Future Directions
Mechanism of Action
Mode of Action
Similar compounds, such as pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in cells, leading to their death .
Biochemical Pathways
By inhibiting mitochondrial complex i, the compound likely disrupts the electron transport chain, a crucial pathway for cellular respiration and energy production .
Biochemical Analysis
Biochemical Properties
2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. The compound acts as an inhibitor of this enzyme, thereby affecting collagen production . Additionally, this compound has been shown to interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to suppress the production of collagen in vitro, indicating its potential impact on cellular processes related to extracellular matrix formation . Furthermore, it may affect other cellular pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and thus reducing collagen synthesis . This inhibition is likely due to the compound’s structural compatibility with the enzyme’s active site, allowing it to effectively block the enzyme’s function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in vitro or in vivo can lead to sustained inhibition of collagen synthesis and other cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which help in its detoxification and elimination. These metabolic processes can influence the compound’s bioavailability and overall effectiveness.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may accumulate in specific compartments or tissues, influencing its localization and activity. The distribution pattern of the compound can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its activity, as it may interact with different biomolecules depending on its subcellular distribution
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)10-5-6-16-11(17-10)19-9-4-2-1-3-8(9)7-18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNZTVOMGBCQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



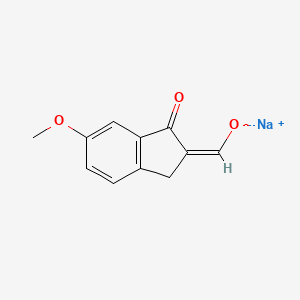
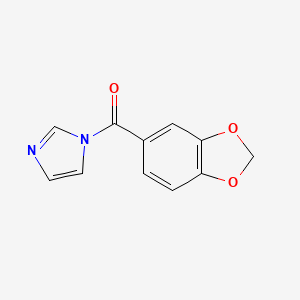
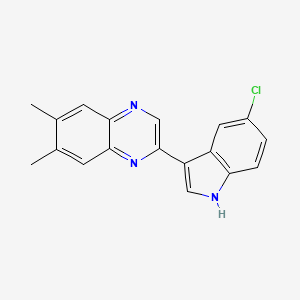
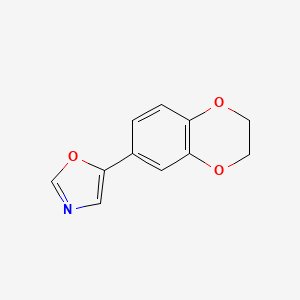
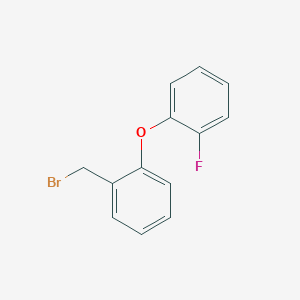
![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
![1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone](/img/structure/B1405512.png)
![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)
![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)

